N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Safety and Hazards
Future Directions
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Mechanism of Action
Target of Action
The compound has shown promising antimicrobial activity, particularly against gram-positive pathogens . This suggests that it may target essential proteins or enzymes in these organisms.
Mode of Action
The compound contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety , which may interact with its targets to exert its effects
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogP value, suggests a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
The compound has demonstrated antimicrobial activity against bacterial and fungal strains . It also showed antioxidant activity in DPPH, ABTS, and ferric reducing power assays . Furthermore, it was tested for toxicity on the freshwater cladoceran Daphnia magna Straus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-aminophenyl-3,5-dichlorobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
- N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
Uniqueness
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased lipophilicity and potential antimicrobial activity. This sets it apart from its chlorinated and fluorinated analogs, which may have different reactivity and biological effects .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO3S/c20-13-1-5-17(6-2-13)27(25,26)18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKDJNGNWWGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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